Methyl 6-aminoisoquinoline-3-carboxylate
Description
Methyl 6-aminoisoquinoline-3-carboxylate is a heterocyclic organic compound featuring an isoquinoline core substituted with an amino group at position 6 and a methyl ester at position 3. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their structural similarity to biologically active alkaloids. Its molecular formula is inferred as C₁₁H₁₀N₂O₂, with a molecular weight of approximately 202.21 g/mol (calculated based on analogous structures).
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 6-aminoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,12H2,1H3 |
InChI Key |
ZWFRYRMXVLSPSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC(=CC2=C1)N |
Origin of Product |
United States |
Preparation Methods
Preparation via 1,3-Dichloro-6-nitroisoquinoline Intermediate
One robust method involves the synthesis of 6-aminoisoquinoline derivatives starting from 1,3-dichloro-6-nitroisoquinoline, which is subsequently converted to the amino compound by catalytic hydrogenation:
Step 1: Formation of 1,3-dichloro-6-nitroisoquinoline
Starting from 2-(carboxymethyl)-4-nitrobenzoic acid, reaction with urea in acidic conditions (e.g., acetic acid) under heating forms the dichloro-nitroisoquinoline intermediate. Solvents such as methanol or ethanol are used to facilitate solubility and reaction kinetics.
The reaction mixture is filtered, washed with solvents like dichloromethane, and precipitated by basification (e.g., ammonium hydroxide or potassium carbonate solutions) to isolate the intermediate solid.Step 2: Catalytic Hydrogenation to 6-aminoisoquinoline
The nitro group is reduced to an amino group using palladium on carbon catalyst in the presence of methanol and potassium carbonate under hydrogen pressure (~0.6 MPa) at temperatures around 45°C. The reaction time ranges from 2 to 8 hours for complete conversion.
The product is purified by filtration and recrystallization from ethanol at ~75°C, followed by gradual cooling to yield pure 6-aminoisoquinoline derivatives.Step 3: Esterification to Methyl 6-aminoisoquinoline-3-carboxylate
Subsequent esterification of the carboxylic acid group can be achieved via methylation using methanol under acidic conditions or via carbonylation reactions (see next section).
Reaction Conditions Summary Table:
| Step | Starting Material | Reagents/Catalysts | Solvent(s) | Temperature | Pressure | Time | Yield/Purity Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-(carboxymethyl)-4-nitrobenzoic acid + urea | Acetic acid (acid), methanol/ethanol | Methanol/Ethanol | 35 ± 5 °C | Ambient | 1–6 hours | Intermediate purity >95% by HPLC |
| 2 | 1,3-dichloro-6-nitroisoquinoline | Pd/C, K2CO3, H2 | Methanol | ~45 °C | ~0.6 MPa | 2–8 hours | Complete reduction to amino compound |
| 3 | 6-aminoisoquinoline derivative | Methanol, acid catalyst (if esterification) | Ethanol (recrystallization) | 75 °C | Ambient | 45 min + cooling | Pure methyl ester obtained after recrystallization |
This method is described in detail in patent WO2018125548A1 and provides a scalable route for this compound synthesis.
Palladium-Catalyzed Carbonylation and Amination Route
An alternative and highly efficient approach involves palladium-catalyzed carbonylation of bromo-substituted isoquinoline derivatives followed by amination:
Step 1: Carbonylation of 6-bromoisoquinoline
The bromo-substituted isoquinoline is reacted with carbon monoxide in the presence of palladium catalysts (e.g., palladium chloride) and bases such as triethylamine in methanol solvent at elevated temperatures (~60–75 °C) and moderate CO pressure (0.6–0.8 MPa). This inserts a carboxylate methyl ester group at the 3-position.Step 2: Amination at the 6-position
The amino group can be introduced by nucleophilic substitution or catalytic amination using suitable amine sources and palladium catalysts, often with bases like cesium carbonate, in solvents such as dioxane or isosorbide derivatives at ~90 °C.Step 3: Deprotection and purification
If protecting groups are used during amination (e.g., tert-butyl carbamate), they are removed under acidic conditions at room temperature to yield the free amino compound.
Reaction Conditions Summary Table:
| Step | Starting Material | Reagents/Catalysts | Solvent(s) | Temperature | Pressure | Time | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 6-bromoisoquinoline | PdCl2, CO, triethylamine | Methanol | 60–75 °C | 0.6–0.8 MPa | 6–8 h | Carbonyl insertion to methyl ester |
| 2 | Methyl 6-bromoisoquinoline | t-butyl carbamate, Pd catalyst, Cs2CO3 | Dioxane or Isosorbide-5-Nitrate-dioxane | 90 °C | Ambient | 4 h | Amination with carbamate protection |
| 3 | Protected amino ester | Acid (e.g., acetic acid) | - | Room temp | Ambient | Several hours | Deprotection to free amino compound |
This method is adapted from the synthesis of related isoquinoline derivatives and is documented in patent CN104447547B.
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm the purity of intermediates and final products, often achieving purities above 95%.
- Spectroscopic Characterization:
- ^1H-NMR confirms the presence of amino protons and methyl ester groups.
- IR spectroscopy identifies characteristic N-H and C=O stretches.
- Mass spectrometry (MS) confirms molecular weight.
- Purification: Crystallization from ethanol or column chromatography on silica gel (using dichloromethane/ethyl acetate mixtures) are standard methods.
Summary of Key Research Discoveries and Advantages
- The hydrogenation method from nitro precursors offers a straightforward and scalable route with moderate reaction conditions and good yields.
- Palladium-catalyzed carbonylation and amination provide a versatile platform allowing selective functionalization and the introduction of diverse substituents.
- Use of mixed solvents and bases (e.g., potassium carbonate, cesium carbonate) enhances reaction efficiency and selectivity.
- Reaction times vary from a few hours to days depending on the step and conditions, offering flexibility for optimization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can have different biological and chemical properties .
Scientific Research Applications
Methyl 6-aminoisoquinoline-3-carboxylate's applications span across scientific research, with notable roles in chemistry, biology, medicine, and industry. It serves as a versatile building block for synthesizing complex molecules, exploring biological activities, developing new drugs, and creating industrial chemicals.
Scientific Research Applications
Chemistry
this compound is utilized as a building block in the synthesis of more complex molecules. It also functions as a ligand in coordination chemistry.
Biology
This compound is investigated for potential biological activities, including antibacterial and anticancer properties. Aminoisoquinolinequinones, related compounds, have demonstrated in vitro antiproliferative activity against human cancer cell lines .
Medicine
Researchers explore this compound for potential therapeutic applications, particularly in the development of new drugs. Certain quinoline derivatives, synthesized using similar compounds, exhibit therapeutic effects on inflammatory diseases . Small molecule kinase inhibitor drugs have gained FDA approval for treating conditions like chronic myeloid leukemia .
Industry
In industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-aminoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural differences among similar compounds include substituent type (amino, chloro, methoxy), ester/acid functional groups, and core heterocycle (isoquinoline vs. quinoline). These variations influence physicochemical properties, reactivity, and biological activity.
Table 1: Structural and Functional Comparison
Physicochemical and Reactivity Insights
Amino vs. Chloro substituents improve stability and lipophilicity, favoring membrane permeability but reducing hydrogen-bond donor capacity .
Methyl Ester vs. Carboxylic Acid: Methyl esters (e.g., target compound) are less polar than carboxylic acids (e.g., 6-Methylisoquinoline-3-carboxylic acid), improving cell membrane penetration but requiring hydrolysis for activation in prodrug designs .
Isoquinoline vs. Quinoline Core: The isoquinoline nitrogen at position 2 (vs. position 1 in quinoline) alters electron distribution, affecting binding affinity in kinase inhibitors or intercalation with DNA .
Methoxy vs. Amino Groups: Methoxy groups (e.g., 6-Methoxyisoquinoline-3-carboxylic acid) act as electron donors, influencing aromatic electrophilic substitution reactivity, whereas amino groups can participate in covalent bonding or acid-base interactions .
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